molecular formula C13H13FN2O2 B2877302 (5-Fluoro-1H-indol-3-yl)-morpholin-4-ylmethanone CAS No. 1260762-78-4

(5-Fluoro-1H-indol-3-yl)-morpholin-4-ylmethanone

Cat. No. B2877302
CAS RN: 1260762-78-4
M. Wt: 248.257
InChI Key: ODXCDXOMIDCYGR-UHFFFAOYSA-N
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Description

“(5-Fluoro-1H-indol-3-yl)-morpholin-4-ylmethanone” is a chemical compound with the linear formula C13H15FN2O . It is provided to early discovery researchers as part of a collection of unique chemicals . The indole scaffold in this compound has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Safety and Hazards

The safety information available indicates that this compound is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable . Buyers are responsible for confirming product identity and/or purity .

Future Directions

The indole scaffold in this compound has been found in many important synthetic drug molecules, which has created interest among researchers to synthesize a variety of indole derivatives . These derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(5-fluoro-1H-indol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-9-1-2-12-10(7-9)11(8-15-12)13(17)16-3-5-18-6-4-16/h1-2,7-8,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXCDXOMIDCYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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